molecular formula C13H11NO4 B12838951 Methyl 8-methyl-3-nitro-1-naphthoate

Methyl 8-methyl-3-nitro-1-naphthoate

Cat. No.: B12838951
M. Wt: 245.23 g/mol
InChI Key: LWKSYFQXIIJBMK-UHFFFAOYSA-N
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Description

Methyl 8-methyl-3-nitro-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by a naphthalene ring system substituted with a methyl group at the 8th position and a nitro group at the 3rd position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-3-nitro-1-naphthoate typically involves the nitration of 8-methyl-1-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 8-methyl-3-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-3-nitro-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 8-methyl-3-amino-1-naphthoate.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Ester Hydrolysis: 8-methyl-3-nitro-1-naphthoic acid and methanol.

Scientific Research Applications

Methyl 8-methyl-3-nitro-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methyl-3-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-3-nitro-1-naphthoate is unique due to the presence of both a methyl group at the 8th position and a nitro group at the 3rd position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 8-methyl-3-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-8-4-3-5-9-6-10(14(16)17)7-11(12(8)9)13(15)18-2/h3-7H,1-2H3

InChI Key

LWKSYFQXIIJBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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